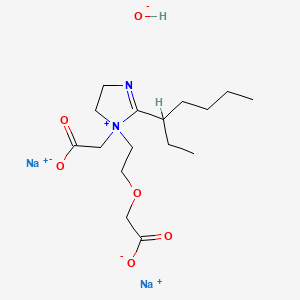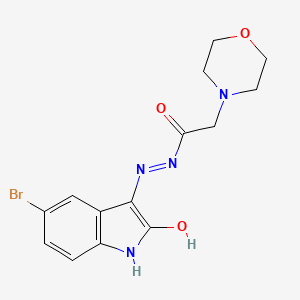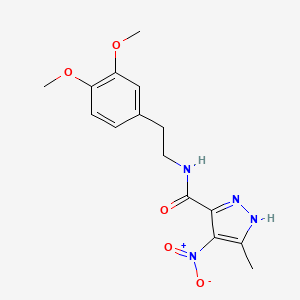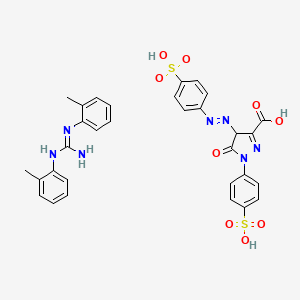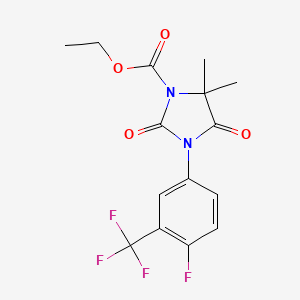
1-Imidazolidinecarboxylic acid, 5,5-dimethyl-2,4-dioxo-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidinecarboxylic acid, 5,5-dimethyl-2,4-dioxo-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-, ethyl ester is a synthetic organic compound. It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a carboxylic acid ester group and a tetrafluoro-m-tolyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidinecarboxylic acid, 5,5-dimethyl-2,4-dioxo-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-, ethyl ester typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of a diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester Group: This step involves esterification, where the carboxylic acid group is reacted with an alcohol in the presence of an acid catalyst.
Addition of the Tetrafluoro-m-tolyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the aromatic ring is alkylated with a tetrafluoroalkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Imidazolidinecarboxylic acid, 5,5-dimethyl-2,4-dioxo-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidinecarboxylic acid, 5,5-dimethyl-2,4-dioxo-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-, ethyl ester has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Imidazolidinecarboxylic acid, 5,5-dimethyl-2,4-dioxo-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Imidazolidinecarboxylic acid derivatives: Compounds with similar imidazolidine ring structures but different substituents.
Tetrafluoro-m-tolyl derivatives: Compounds with similar tetrafluoro-m-tolyl groups but different core structures.
Uniqueness
1-Imidazolidinecarboxylic acid, 5,5-dimethyl-2,4-dioxo-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92668-58-1 |
|---|---|
Molekularformel |
C15H14F4N2O4 |
Molekulargewicht |
362.28 g/mol |
IUPAC-Name |
ethyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C15H14F4N2O4/c1-4-25-13(24)21-12(23)20(11(22)14(21,2)3)8-5-6-10(16)9(7-8)15(17,18)19/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
OAFFOYGFBKVOJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C(=O)N(C(=O)C1(C)C)C2=CC(=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)

![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
